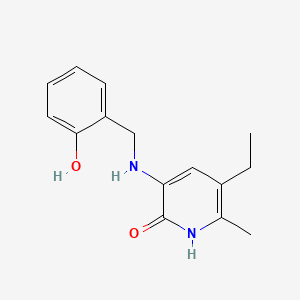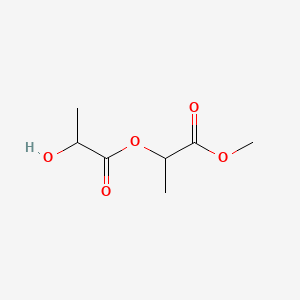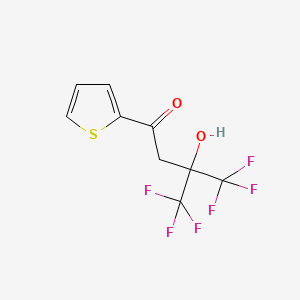
4,4,4-Trifluoro-3-hydroxy-1-(2-thienyl)-3-(trifluoromethyl)-1-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-Trifluoro-3-hydroxy-1-(2-thienyl)-3-(trifluoromethyl)-1-butanone is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a thienyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-hydroxy-1-(2-thienyl)-3-(trifluoromethyl)-1-butanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-thiophenecarboxaldehyde and trifluoroacetone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include:
Batch or Continuous Processing: Depending on the scale, the synthesis can be performed in batch reactors or continuous flow systems.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,4,4-Trifluoro-3-hydroxy-1-(2-thienyl)-3-(trifluoromethyl)-1-butanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) can be used to facilitate hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction may produce an alcohol.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical intermediate or active ingredient.
Materials Science: Its unique chemical properties make it a candidate for use in the development of advanced materials.
Biological Studies: The compound can be used in studies to understand its biological activity and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 4,4,4-Trifluoro-3-hydroxy-1-(2-thienyl)-3-(trifluoromethyl)-1-butanone involves its interaction with molecular targets and pathways. The trifluoromethyl groups may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The thienyl ring may contribute to its binding affinity with specific receptors or enzymes.
Comparación Con Compuestos Similares
Similar Compounds
4,4,4-Trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)-1-butanone: Similar structure but with a phenyl ring instead of a thienyl ring.
4,4,4-Trifluoro-3-hydroxy-1-(2-furyl)-3-(trifluoromethyl)-1-butanone: Similar structure but with a furyl ring instead of a thienyl ring.
Uniqueness
The presence of the thienyl ring in 4,4,4-Trifluoro-3-hydroxy-1-(2-thienyl)-3-(trifluoromethyl)-1-butanone distinguishes it from other similar compounds. This structural feature may impart unique chemical and biological properties, making it a compound of interest for further research and development.
Propiedades
Número CAS |
34844-19-4 |
|---|---|
Fórmula molecular |
C9H6F6O2S |
Peso molecular |
292.20 g/mol |
Nombre IUPAC |
4,4,4-trifluoro-3-hydroxy-1-thiophen-2-yl-3-(trifluoromethyl)butan-1-one |
InChI |
InChI=1S/C9H6F6O2S/c10-8(11,12)7(17,9(13,14)15)4-5(16)6-2-1-3-18-6/h1-3,17H,4H2 |
Clave InChI |
XYURDMMAZIHRCO-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C(=O)CC(C(F)(F)F)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Hydroxydodecyl)oxy]propane-1,2-diol](/img/structure/B12796580.png)
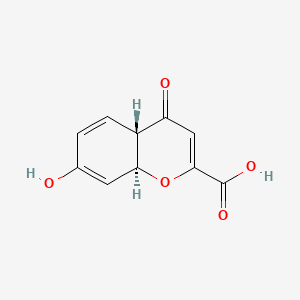
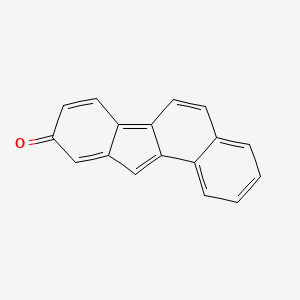
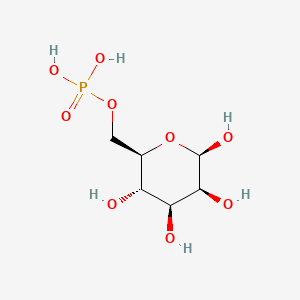
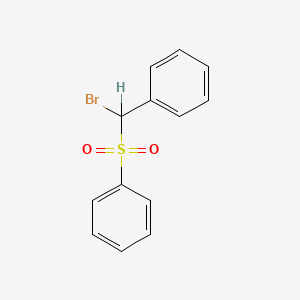
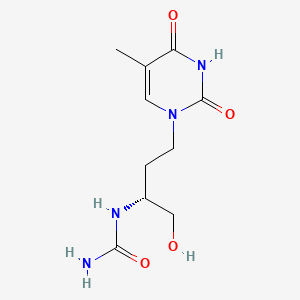
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-nonylbenzene](/img/structure/B12796616.png)

![1,1,1-Tribromo-2-[(2,2,2-tribromoethoxy)methoxy]ethane](/img/structure/B12796620.png)
